molecular formula C13H14N2O4 B11990564 N,N'-bis(furan-2-ylmethyl)propanediamide

N,N'-bis(furan-2-ylmethyl)propanediamide

Cat. No.: B11990564
M. Wt: 262.26 g/mol
InChI Key: JXNFDTJRFHRZKN-UHFFFAOYSA-N
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Description

Broad Context of Furan-Containing Organic Compounds in Chemical Synthesis and Materials Science

Furan-based compounds, derivable from renewable biomass resources, are attracting significant attention as sustainable building blocks for a new generation of specialty chemicals and high-performance polymers. mdpi.commdpi.com The furan (B31954) ring, an aromatic heterocycle, imparts a unique combination of rigidity and reactivity to molecular structures. mdpi.commdpi.com Researchers are actively exploring furan derivatives to create bio-based alternatives to petroleum-derived materials, such as polyamides and polyimides, aiming for enhanced thermal stability and novel mechanical properties. mdpi.commdpi.comgoogle.com The versatility of furan chemistry allows for the synthesis of a wide array of monomers, including diamines and dicarboxylic acids, which serve as precursors to advanced materials. mdpi.comgoogle.com

Significance of Amide Functionalities in Molecular Design and Self-Assembly

The amide functional group (–C(O)NH–) is a cornerstone of molecular design, renowned for its profound influence on the three-dimensional structure and organization of molecules. This significance stems from the amide's capacity to form strong and directional hydrogen bonds. ias.ac.in The hydrogen bond donor (N-H) and acceptor (C=O) sites within the amide linkage facilitate predictable intermolecular interactions, driving the self-assembly of molecules into well-defined supramolecular structures, such as sheets, ribbons, and helices. This predictable self-assembly is a key principle in crystal engineering and the development of functional soft materials. The planarity of the amide bond and its ability to engage in resonance stabilization further contribute to the structural integrity of the resulting assemblies.

Rationale for Advanced Academic Inquiry into N,N'-bis(furan-2-ylmethyl)propanediamide Architectures

The molecular architecture of this compound, which integrates two furan rings with a central propanediamide core, presents a unique platform for scientific investigation. This structure combines the potential for bio-sourcing and the inherent properties of the furan ring with the powerful self-assembly capabilities of the bis-amide motif. Academic inquiry is driven by the prospect of creating novel materials with tailored properties. The two furan moieties can act as functional handles for further chemical modifications or participate in π-π stacking interactions, while the flexible propanediamide linker allows for conformational adaptability. The interplay between the hydrogen-bonding amide groups and the furan rings could lead to complex, ordered supramolecular structures with potential applications in materials science and host-guest chemistry.

Scope and Objectives of Scholarly Investigation into this compound Chemistry

The primary objective of investigating this compound is to fundamentally understand its synthesis, characterization, and solid-state behavior. Scholarly pursuits in this area would focus on:

Developing efficient and high-yielding synthetic protocols.

Thoroughly characterizing the compound using spectroscopic and crystallographic techniques to elucidate its precise molecular and electronic structure.

Investigating its self-assembly properties in solution and the solid state to understand how the individual molecules organize into larger architectures.

Exploring the potential of this molecule as a building block for more complex supramolecular systems or as a ligand in coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

N,N'-bis(furan-2-ylmethyl)propanediamide

InChI

InChI=1S/C13H14N2O4/c16-12(14-8-10-3-1-5-18-10)7-13(17)15-9-11-4-2-6-19-11/h1-6H,7-9H2,(H,14,16)(H,15,17)

InChI Key

JXNFDTJRFHRZKN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CC(=O)NCC2=CC=CO2

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for N,n Bis Furan 2 Ylmethyl Propanediamide

Historical Overview of Propanediamide Synthesis Methodologies

The formation of the amide bond is one of the most fundamental and extensively studied reactions in organic chemistry. Historically, the synthesis of diamides, such as propanediamides (also known as malonamides), has been achieved by reacting a dicarboxylic acid derivative with an appropriate amine. The challenge in these reactions is the low reactivity of carboxylic acids themselves, which typically necessitates an "activation" step.

Early and classical methods involved the conversion of the dicarboxylic acid, in this case, propanedioic acid (malonic acid), into a more reactive species like an acyl chloride. The use of reagents such as thionyl chloride or phosphorus pentachloride to form malonyl dichloride, which then readily reacts with an amine, has been a long-standing approach.

The mid-20th century saw the development of a vast array of "coupling reagents" designed to facilitate amide bond formation directly from carboxylic acids without isolating the highly reactive acyl chloride. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) became commonplace, mediating the reaction by activating the carboxylic acid in situ. Over the decades, a plethora of such reagents (e.g., EDC, HATU, PyBOP) have been developed, each aiming to improve yields, reduce side reactions, and simplify purification. These general methods form the foundational toolkit for synthesizing virtually any propanediamide, including N,N'-bis(furan-2-ylmethyl)propanediamide.

Targeted Synthesis of this compound

The specific synthesis of this compound (CAS Number: 304896-74-0) can be approached through several established chemical strategies. sigmaaldrich.com These methods primarily focus on creating the two amide linkages between a three-carbon propanedioyl backbone and two furan-2-ylmethylamine (furfurylamine) units.

Direct amidation remains the most common and straightforward route for preparing this compound. This strategy involves the reaction of a malonic acid derivative with two equivalents of furfurylamine (B118560).

From Acyl Chlorides: The most traditional method involves the Schotten-Baumann reaction, where malonyl dichloride is added dropwise to a solution of furfurylamine, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent such as THF or dichloromethane. The base is crucial for neutralizing the hydrochloric acid byproduct. This reaction is highly exothermic and often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side products. The high reactivity of malonyl dichloride can sometimes lead to the formation of colored impurities, particularly if the hydrogens on the central carbon are acidic enough to participate in side reactions like ketene (B1206846) formation. researchgate.net

From Carboxylic Acids with Coupling Reagents: A more modern and often milder approach is the direct coupling of malonic acid with furfurylamine using a peptide coupling reagent. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. In a typical procedure, malonic acid, furfurylamine, and EDC are stirred in a suitable solvent. The urea (B33335) byproduct formed from EDC can often be removed by an aqueous workup, although purification via chromatography or recrystallization may still be necessary. This method avoids the need to handle the moisture-sensitive and highly reactive malonyl dichloride.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, represent a highly efficient synthetic strategy. While powerful for generating molecular diversity, the application of MCRs for the direct synthesis of a symmetrical diamide (B1670390) like this compound is not straightforward and has not been specifically documented in the literature. Reactions like the Ugi or Passerini reactions are designed to produce more complex, often unsymmetrical structures. A theoretical MCR approach to this specific target would be synthetically challenging and is not a standard method.

The principles of green chemistry encourage the use of renewable feedstocks, catalytic methods, and environmentally benign solvents. The synthesis of this compound is well-aligned with these principles, primarily because its precursor, furfurylamine, is derived from furfural, a key platform chemical produced from the dehydration of C5 sugars found in biomass. chemicalbook.com

Catalytic Direct Amidation: A greener alternative to stoichiometric coupling reagents is the use of catalysts that promote the direct condensation of a carboxylic acid and an amine, with water as the only byproduct. researchgate.net Heterogeneous catalysts, such as niobic acid (Nb₂O₅), have shown high efficacy for the direct amidation of dicarboxylic acids. bldpharm.com A potential sustainable route would involve heating malonic acid and furfurylamine with a reusable solid acid catalyst, followed by the removal of water to drive the reaction to completion.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly method for amide bond formation. Lipases, for example, can catalyze acylation reactions under mild conditions. While the enzymatic synthesis of furan-based polyamides has been explored, the specific application to this compound is a promising but less-documented area of research.

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing the synthesis of this compound focuses on maximizing yield while minimizing impurities and reaction time. Key parameters for optimization include the choice of solvent, base, temperature, and stoichiometry of reactants. For a typical coupling reaction between malonic acid and furfurylamine using a reagent like EDC, a systematic approach would be employed.

The following interactive table illustrates a hypothetical optimization study based on common variables in amidation reactions.

EntrySolventBase (Equiv.)Temperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)None252445
2Tetrahydrofuran (B95107) (THF)None252452
3Acetonitrile (B52724) (MeCN)None252460
4Acetonitrile (MeCN)DIPEA (0.5)251275
5Acetonitrile (MeCN)DIPEA (1.0)251288
6Acetonitrile (MeCN)DIPEA (1.0)0 -> 251291
7Acetonitrile (MeCN)Pyridine (1.0)251285
8Acetonitrile (MeCN)DIPEA (1.0)40889

Table data is illustrative and based on general principles of organic synthesis optimization.

From such a study, one could conclude that acetonitrile is a superior solvent to DCM or THF for this reaction. The addition of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is beneficial, and using one full equivalent provides the best results. Running the reaction initially at a lower temperature before allowing it to warm to room temperature can often improve the yield by controlling the initial rate of reaction.

Scale-Up Considerations and Process Chemistry Aspects for Laboratory Synthesis

Translating a small-scale synthesis of this compound to a larger, laboratory (gram-scale) preparation introduces several practical considerations.

Reagent Addition and Temperature Control: If using the malonyl dichloride route, the addition must be carefully controlled. On a larger scale, the exothermic nature of the reaction is more pronounced, requiring an efficient cooling bath (e.g., an ice-salt or dry ice/acetone bath) and slow, dropwise addition to prevent overheating and the formation of polymeric byproducts.

Purification Strategy: On a small scale, purification by column chromatography is feasible. However, on a larger scale, this becomes cumbersome and costly. The preferred method for scale-up is recrystallization. Identifying a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is critical for obtaining the pure product with high recovery. The removal of urea byproducts from carbodiimide-mediated couplings can be challenging on a large scale, often requiring multiple aqueous washes.

Handling of Materials: Furfurylamine can be susceptible to oxidation and discoloration. Using freshly distilled amine and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the color and purity of the final product. Malonyl dichloride is highly corrosive and moisture-sensitive, requiring careful handling in a fume hood with appropriate personal protective equipment.

Advanced Spectroscopic and Crystallographic Characterization of N,n Bis Furan 2 Ylmethyl Propanediamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise bonding framework of an organic molecule in solution. For N,N'-bis(furan-2-ylmethyl)propanediamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential for unambiguous signal assignment.

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's C₂ symmetry. Specific proton signals corresponding to the furan (B31954) rings, the methylene (B1212753) linkers, the central propanediamide backbone, and the amide protons would be observed. The anticipated chemical shifts (δ) are outlined in Table 3.1.1-1. The amide (N-H) proton signal would likely appear as a triplet due to coupling with the adjacent methylene protons and would be found in the downfield region. The three distinct protons on each furan ring would show characteristic splitting patterns and chemical shifts, similar to those observed in other furan-containing structures. chemicalbook.com

Table 3.1.1-1: Predicted ¹H NMR Data for this compound in a Solvent like DMSO-d₆

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N-H (amide) 8.0 - 8.5 t (triplet)
H-5 (furan, adjacent to O) 7.4 - 7.6 dd (doublet of doublets)
H-3 (furan, adjacent to CH₂) 6.2 - 6.4 d (doublet)
H-4 (furan) 6.3 - 6.5 dd (doublet of doublets)
-CH₂-N (methylene bridge) 4.3 - 4.5 d (doublet)

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Due to the molecule's symmetry, seven distinct signals are anticipated. The carbonyl carbon of the amide group is expected to be the most deshielded signal. The chemical shifts for the furan ring carbons are predictable based on known values for substituted furans. scielo.brchemicalbook.com

Table 3.1.2-1: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (amide carbonyl) 167 - 170
C2 (furan, attached to CH₂) 151 - 154
C5 (furan, attached to O) 142 - 144
C3 (furan) 107 - 109
C4 (furan) 110 - 112
-CO-CH₂-CO- (central methylene) 40 - 45

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships. Key correlations would be seen between the amide N-H and the adjacent methylene (-CH₂-N) protons, and among the three coupled protons (H3, H4, H5) on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly bonded carbon atom. This would unambiguously pair the signals from the ¹H and ¹³C NMR spectra (e.g., furan H3 with C3, methylene bridge protons with the methylene bridge carbon).

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) couplings between protons and carbons. This technique is crucial for piecing together the molecular fragments. For instance, correlations would be expected from the methylene bridge protons (-CH₂-N) to the amide carbonyl carbon and to carbons C2 and C3 of the furan ring, confirming the furan-methyl-amide linkage. scielo.brresearchgate.net

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. uni-salzburg.at The spectra for this compound would be dominated by absorptions from the secondary amide and furan ring moieties.

Table 3.2-1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch Secondary Amide 3350 - 3250 Medium, Sharp
C-H Stretch Furan Ring 3150 - 3100 Medium
C-H Stretch Methylene (CH₂) 2950 - 2850 Medium
C=O Stretch (Amide I) Secondary Amide 1660 - 1640 Strong
N-H Bend (Amide II) Secondary Amide 1560 - 1540 Strong
C=C Stretch Furan Ring 1510, 1450 Medium-Strong

The Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands are particularly diagnostic for the presence and conformation of the amide linkage. mdpi.com The various furan ring vibrations are also well-characterized. scielo.bruni-salzburg.at

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS is a critical technique for confirming the elemental formula of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₃H₁₄N₂O₄. The theoretical exact mass of the neutral molecule is 262.0954 g/mol . An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The measured m/z value would be compared to the calculated value, with a match within a very small tolerance (typically < 5 ppm) confirming the elemental composition.

Calculated Monoisotopic Mass: 262.0954 u

Expected HRMS (ESI) m/z for [C₁₃H₁₅N₂O₄]⁺, [M+H]⁺: 263.1026

Expected HRMS (ESI) m/z for [C₁₃H₁₄N₂O₄Na]⁺, [M+Na]⁺: 285.0845

Single-Crystal X-ray Diffraction Analysis of this compound

A definitive confirmation of the molecular structure is achieved through single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov Currently, no published crystal structure for this compound is available in crystallographic databases.

Should suitable crystals be grown, the analysis would be expected to reveal:

Conformation: The planarity of the furan rings and the amide groups. The analysis would determine the relative orientation of these planar groups, which is dictated by the rotation around the various single bonds.

Intermolecular Interactions: A key feature would be the presence of intermolecular hydrogen bonds. The secondary amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. This would likely result in the formation of extended one-dimensional chains or two-dimensional sheets within the crystal lattice, a common structural motif for secondary amides. researchgate.net

Table 3.4-1: Crystallographic Data for this compound

Parameter Value
Crystal System Not available
Space Group Not available
a (Å) Not available
b (Å) Not available
c (Å) Not available
α (°) Not available
β (°) Not available
γ (°) Not available
Volume (ų) Not available

Crystal Packing and Intermolecular Interactions

No published single-crystal X-ray diffraction data for this compound could be located. Consequently, a detailed analysis of its crystal packing, including unit cell parameters, space group, and key intermolecular interactions such as hydrogen bonding, is not possible at this time.

For related structures, such as N,N′-Bis(2-furylmethylene)-1,1′-binaphthyl-2,2′-diamine, crystallographic studies have been performed, revealing details about their molecular arrangement in the solid state. nih.gov However, these findings cannot be directly extrapolated to this compound due to differences in molecular structure.

Vibrational Circular Dichroism (VCD) Spectroscopy

There is no information in the scientific literature regarding the synthesis or study of chiral derivatives of this compound. As VCD spectroscopy is a technique used to study chiral molecules, no VCD data for this compound or its derivatives are available.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

No thermogravimetric analysis (TGA) data for this compound has been published. Therefore, its thermal stability profile, including onset of decomposition and degradation steps, remains uncharacterized. Studies on other furan-based polymers have reported their thermal properties, but this information is not specific to the title compound. nih.gov

Coordination Chemistry and Metal Ion Complexation by N,n Bis Furan 2 Ylmethyl Propanediamide

Ligand Design Principles of Amide-Furan Scaffolds for Metal Chelation

The furan (B31954) moieties in N,N'-bis(furan-2-ylmethyl)propanediamide can act as coordinating groups through their oxygen atoms, although this is generally a weak interaction. More significantly, the furan rings are electron-rich aromatic systems that can influence the electron density of the adjacent amide groups. The electron-withdrawing or donating nature of the heterocyclic moiety can impact the stability of the resulting metal complex. nih.gov The propanediamide backbone provides a flexible spacer between the two furan-2-ylmethyl groups, allowing the ligand to adopt various conformations to accommodate the coordination geometry of different metal ions. This flexibility is a crucial design element for targeting metal ions with diverse coordination preferences.

Chelation Behavior with Transition Metal Ions

The interaction of this compound with transition metal ions is expected to be governed by the hard and soft acid-base (HSAB) principle. Transition metals, with their partially filled d-orbitals, can form stable complexes with ligands containing oxygen and nitrogen donor atoms.

This compound can exhibit various coordination modes and denticities depending on the nature of the metal ion and the reaction conditions. The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. In its most common mode, the ligand is expected to act as a tetradentate donor, coordinating through the two amide oxygen atoms and the two furan oxygen atoms. This would result in the formation of two chelate rings, enhancing the stability of the complex.

Alternatively, the ligand could function as a bidentate donor, coordinating only through the two amide oxygen atoms. In this scenario, the furan rings would remain uncoordinated. The specific coordination mode adopted will depend on factors such as the size of the metal ion, its preferred coordination number, and the solvent system used. For instance, smaller metal ions might favor a bidentate coordination, while larger ions could accommodate a tetradentate mode.

It is also possible for the amide nitrogen atoms to participate in coordination, although this is less common due to the delocalization of the nitrogen lone pair into the carbonyl group. However, under certain conditions, deprotonation of the amide N-H group could lead to coordination through the nitrogen atom.

Table 1: Plausible Coordination Modes of this compound

Coordination ModeDonor AtomsPotential Metal Ion Size
Bidentate2 x Amide OxygenSmall to Medium
Tridentate2 x Amide Oxygen, 1 x Furan OxygenMedium
Tetradentate2 x Amide Oxygen, 2 x Furan OxygenLarge

This table presents hypothetical coordination modes based on the ligand structure.

Determining the stoichiometric ratio of the ligand to the metal ion in a complex is crucial for understanding its structure and properties. The method of continuous variations, also known as Job's plot, is a common technique used for this purpose. libretexts.org This method involves preparing a series of solutions with varying mole fractions of the metal ion and the ligand while keeping the total molar concentration constant. A physical property that is proportional to the concentration of the complex, such as absorbance at a specific wavelength, is then measured for each solution. The maximum value of this property corresponds to the stoichiometric ratio of the complex. libretexts.org

For this compound, complexes with a 1:1 or 1:2 metal-to-ligand stoichiometric ratio are plausible. nih.govresearchgate.net The formation of a 1:1 complex would involve one metal ion being chelated by one molecule of the ligand. A 1:2 complex would consist of one metal ion coordinated to two ligand molecules. The preferred stoichiometry is influenced by the coordination number of the metal ion and the steric bulk of the ligand.

Complexation with Lanthanide and Actinide Metal Ions

The complexation of this compound with lanthanide and actinide ions is of particular interest due to the unique properties of these f-block elements. Lanthanide and actinide ions are typically hard acids and prefer to coordinate with hard bases such as oxygen donor ligands. The amide and furan oxygen atoms in this compound make it a suitable candidate for complexing these ions.

Lanthanide ions generally have high coordination numbers, typically ranging from 8 to 12. nih.gov This characteristic would likely favor a higher denticity from the this compound ligand, potentially involving both amide and furan oxygen atoms. The flexible propanediamide spacer would be advantageous in wrapping around the large lanthanide ion. The synthesis of such complexes often involves the reaction of a lanthanide salt, such as a nitrate (B79036) or chloride, with the ligand in a suitable solvent. mdpi.com

Actinide complexation with this ligand would be of interest for applications in nuclear waste separation and environmental remediation. The principles of coordination would be similar to those for lanthanides, with a preference for oxygen donor atoms. The specific coordination chemistry would depend on the oxidation state and ionic radius of the actinide ion.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for the characterization of metal complexes, providing insights into their structure, bonding, and electronic properties.

UV-Vis spectroscopy is a powerful tool for studying the formation and properties of metal complexes in solution. The coordination of a ligand to a metal ion often results in changes in the electronic absorption spectrum. These changes can be used to monitor the complexation reaction and to obtain information about the electronic structure of the complex.

For complexes of this compound, the UV-Vis spectrum would be expected to show bands corresponding to π → π* transitions within the furan rings and n → π* transitions associated with the amide carbonyl groups. nih.gov Upon coordination to a metal ion, these bands may shift in wavelength (either to shorter, a blueshift, or longer, a redshift) and/or change in intensity.

Furthermore, for transition metal complexes, d-d electronic transitions can be observed in the visible region of the spectrum. The energy and intensity of these bands provide information about the coordination geometry and the ligand field strength. nih.gov In the case of lanthanide complexes, the f-f transitions, which are typically weak and sharp, can also be observed. researchgate.net

Table 2: Hypothetical UV-Vis Spectral Data for this compound and its Metal Complex

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
This compound25015,000π → π* (Furan)
This compound280500n → π* (Amide)
[M(this compound)]²⁺26518,000π → π* (Furan, shifted)
[M(this compound)]²⁺295800n → π* (Amide, shifted)
[M(this compound)]²⁺450100d-d transition

This table presents illustrative data to demonstrate the expected changes in the UV-Vis spectrum upon complexation.

Magnetic Resonance Studies of Paramagnetic Complexes

The study of paramagnetic complexes using magnetic resonance techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), provides deep insight into the electronic structure and magnetic properties of metal-ligand systems. For a ligand like this compound, complexation with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)) would be expected. However, there are no published studies detailing the synthesis or magnetic resonance analysis of such complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool specifically for studying species with unpaired electrons, making it ideal for the characterization of paramagnetic coordination complexes. EPR studies can provide information on the oxidation state of the metal ion, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. An EPR study of a paramagnetic complex with this compound would be anticipated to reveal details about the interaction of the metal center with the furan and amide donor groups. At present, no EPR spectroscopic data for complexes of this compound are available in the scientific literature.

Solution-Phase Binding Studies and Determination of Stability Constants

Understanding the behavior of a ligand in solution, including its binding affinity for various metal ions, is fundamental to its application in areas such as separation science, sensing, and catalysis. Techniques like potentiometric or spectrophotometric titrations are commonly used to determine the stability constants of metal-ligand complexes. These constants provide a quantitative measure of the strength of the interaction between the ligand and a metal ion in a specific solvent system. For this compound, such studies would elucidate its selectivity and affinity for different metal ions. To date, no solution-phase binding studies or stability constant data for complexes of this compound have been published.

Supramolecular Assembly and Self Organization of N,n Bis Furan 2 Ylmethyl Propanediamide

Non-Covalent Interactions in Self-Assembly Processes

The spontaneous aggregation of N,N'-bis(furan-2-ylmethyl)propanediamide into ordered structures is primarily driven by a combination of non-covalent interactions. These include the highly directional hydrogen bonds of the amide groups, the aromatic interactions of the furan (B31954) rings, and the more diffuse van der Waals and hydrophobic forces.

Intermolecular Hydrogen Bonding Networks Involving Amide and Furan Moieties

The secondary amide groups (-CONH-) are powerful mediators of self-assembly due to their ability to form strong and directional hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. In molecules like this compound, this can lead to the formation of one-dimensional hydrogen-bonded chains, a common motif in the self-assembly of bis-amides. nih.govnih.gov The propanediamide core provides conformational flexibility, allowing the molecule to adopt a geometry that optimizes these hydrogen bonding interactions.

Interaction Type Donor Acceptor Typical Distance (Å) **Typical Angle (°) **
Amide-AmideN-HC=O2.8 - 3.2150 - 180
Amide-FuranN-HO (furan)2.9 - 3.5140 - 170

π-π Stacking Interactions of Furan Rings

The furan rings, being aromatic, can engage in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent rings. In the solid state and in aggregated structures in solution, these interactions play a crucial role in the packing and stabilization of the assembly. The geometry of the stacking can vary, with common arrangements being face-to-face (sandwich) and offset (slipped) stacking. For furan-containing compounds, slipped-stacking arrangements are frequently observed, which helps to minimize electrostatic repulsion. nih.govrsc.org

The strength of these interactions is sensitive to the relative orientation of the rings, including the centroid-to-centroid distance and the slip angle. Computational studies on furan-substituted compounds have provided insights into the energetic contributions of these interactions. nih.gov

Parameter Description Typical Value Range
Centroid-to-Centroid DistanceThe distance between the geometric centers of two interacting furan rings.3.4 - 3.8 Å
Slip AngleThe angle between the normal of one ring plane and the vector connecting the centroids of the two rings.20 - 40°
Interaction EnergyThe calculated energetic stabilization resulting from the π-π stacking interaction.10 - 25 kJ/mol

Van der Waals Forces and Hydrophobic Interactions in Aggregate Formation

In aqueous environments, hydrophobic interactions would also play a critical role. The non-polar furan rings and the hydrocarbon backbone of the molecule would tend to aggregate to minimize their contact with water molecules, driving the self-assembly process.

Formation of Supramolecular Gels, Fibers, and Other Organized Architectures

The directional nature of hydrogen bonding in bis-amides often leads to the formation of one-dimensional fibrous structures. nih.gov These primary fibers can then entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a supramolecular gel. nih.gov The properties of these gels, such as their thermal stability and mechanical strength, are dictated by the strength and density of the non-covalent interactions within the network. Rheological studies on similar bis-amide gelators have shown that the storage modulus (G'), a measure of the gel's stiffness, can be significantly influenced by the molecular packing and morphology of the fibrous network. nih.govacs.orgresearchgate.net

It is plausible that this compound could act as a low-molecular-weight gelator in certain organic solvents. Upon heating, the non-covalent interactions would be disrupted, leading to dissolution. Subsequent cooling would allow for the reformation of the fibrous network and the gel state. The morphology of the self-assembled structures, whether they are long, entangled fibers, ribbons, or other architectures, could be visualized using techniques such as scanning electron microscopy (SEM) or transmission electron microscopy (TEM). Studies on furan-embedded heteroarenes have shown that the morphology of self-assembled nanostructures can be tuned by varying the conditions of their formation. nih.gov

Templated Self-Assembly Strategies

Templated self-assembly offers a sophisticated approach to control the structure and properties of supramolecular architectures. In this strategy, a template molecule or surface is used to direct the assembly of the building blocks into a specific arrangement. For a molecule like this compound, several templating strategies could be envisaged.

One approach could involve the use of a template that can form specific hydrogen bonds with the amide groups, thereby influencing the packing of the molecules. For instance, a molecule with appropriately spaced hydrogen bond acceptors could template the formation of a specific hydrogen-bonded pattern. tandfonline.com Another strategy could utilize a template that interacts with the furan rings through π-π stacking, guiding the arrangement of the aromatic moieties.

Furthermore, the self-assembly process could be directed by a surface template. The adsorption of the molecules onto a crystalline surface with a specific lattice structure could induce the formation of a highly ordered two-dimensional assembly that might not be accessible in solution.

Computational and Theoretical Investigations of N,n Bis Furan 2 Ylmethyl Propanediamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular geometries, energies, and other properties. A typical analysis for N,N'-bis(furan-2-ylmethyl)propanediamide would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the molecule's most stable three-dimensional conformation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distributions are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.com

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) rings, indicating these are likely sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. The LUMO is often distributed over the amide groups, particularly the carbonyl carbons, suggesting these are potential sites for nucleophilic attack. irjweb.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more polarizable and reactive. mdpi.com The analysis of this gap helps in understanding the charge transfer interactions occurring within the molecule. irjweb.com

Table 1: Representative Frontier Orbital Data from DFT Calculations

This table illustrates the type of data generated from a HOMO-LUMO analysis. The values are hypothetical for this compound and serve as an example.

ParameterEnergy (eV)Description
EHOMO-6.45Energy of the Highest Occupied Molecular Orbital
ELUMO-0.98Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.47Indicator of chemical reactivity and stability

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the electron density surface.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the furan rings and the carbonyl groups.

Positive Potential Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. The hydrogen atoms of the amide (N-H) groups would exhibit a strong positive potential, indicating their role as hydrogen bond donors.

Neutral Regions (Green): Indicate areas with near-zero potential, often associated with nonpolar hydrocarbon portions of the molecule.

Analysis of Mulliken charges would further quantify the charge distribution, assigning partial charges to each atom and confirming the electronegative nature of the oxygen and nitrogen atoms. researchgate.net

Theoretical vibrational analysis, performed using DFT, calculates the frequencies and intensities of the fundamental vibrational modes of the molecule. This analysis is crucial for two main reasons:

Confirmation of Structure: A true energy minimum on the potential energy surface will have no imaginary frequencies, confirming that the optimized geometry is a stable structure.

Interpretation of Experimental Spectra: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. By comparing the theoretical spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration (e.g., N-H stretch, C=O stretch, C-O-C stretch of the furan ring). This correlation helps validate the molecular structure and provides a detailed understanding of its bonding characteristics.

Table 2: Exemplary Calculated Vibrational Frequencies and Their Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)
N-H Stretch (Amide)3350~3300
C-H Stretch (Furan)3120~3100
C=O Stretch (Amide I)1680~1650
N-H Bend (Amide II)1550~1540
C-O-C Stretch (Furan)1230~1225

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its flexibility, conformational changes, and interactions with its environment (e.g., a solvent).

For this compound, MD simulations could reveal:

The rotational freedom around the various single bonds.

The stability of intramolecular hydrogen bonds.

Quantum Chemical Topology (QCT) and Non-Covalent Interaction (NCI) Analysis of Intermolecular Bonding

To understand how molecules of this compound interact with each other in a condensed phase (e.g., a crystal), QCT and NCI analyses are employed. These methods are used to identify and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the molecule's solid-state packing.

NCI analysis generates 3D plots that visualize regions of intermolecular interaction. These plots distinguish between strong attractive interactions (like hydrogen bonds, shown as blue or green isosurfaces) and weak van der Waals interactions.

This would be particularly useful in identifying the key hydrogen bonds, such as the N-H···O=C interactions between the amide groups of adjacent molecules, which are fundamental to the supramolecular structure of many diamides. nih.gov

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are instrumental in predicting various spectroscopic signatures beyond vibrational spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental data is a powerful method for structural verification. researchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule. This allows for the prediction of the absorption wavelengths (λ_max) in the UV-visible spectrum, which correspond to excitations from the HOMO to higher energy orbitals like the LUMO. researchgate.net This can help explain the color and photophysical properties of the compound.

By integrating these computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing deep insights into its electronic properties, reactivity, and dynamic nature that complement and guide experimental research.

Computational Ligand Design Principles and Predictive Modeling for Metal Complexation

The design of ligands for specific metal ions is a cornerstone of modern coordination chemistry, with applications ranging from catalysis to medicinal chemistry. Computational chemistry provides a powerful toolkit to predict and understand the interactions between a ligand, such as this compound, and various metal centers. These theoretical approaches allow for the elucidation of structural, energetic, and electronic properties of metal complexes, thereby guiding the synthesis of new compounds with desired characteristics.

At the heart of computational ligand design are principles derived from molecular mechanics and quantum mechanics. For a ligand like this compound, key considerations include its conformational flexibility, the nature of its donor atoms (the furan and amide oxygens, and potentially the amide nitrogens), and the electronic effects of the furan rings. Predictive modeling aims to forecast the stability, geometry, and spectroscopic properties of the resulting metal complexes.

A closely related ligand, N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide, has been the subject of molecular modeling studies to understand its complexation with Co(II) and Ni(II) ions. researchgate.net These studies provide a valuable framework for understanding the potential behavior of this compound. The general approach involves optimizing the geometry of the ligand and its metal complexes to find the most stable conformations.

Predictive Modeling of Molecular Geometry

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the three-dimensional structure of metal complexes. For this compound, the propanediamide backbone offers significant conformational freedom compared to a more rigid benzene-dicarboxamide framework. researchgate.net This flexibility allows the furan and amide donor groups to arrange around a metal center in various ways, leading to different possible coordination geometries, such as tetrahedral or octahedral.

Molecular modeling studies on analogous furan-containing dicarboxamide ligands have suggested that an octahedral geometry is often favored for transition metal complexes. researchgate.net In such a configuration, the ligand would coordinate to the metal ion in a tetradentate fashion, with the two furan oxygens and two amide oxygens occupying four coordination sites. The remaining two sites would typically be filled by solvent molecules or counter-ions, such as chloride or acetate. researchgate.net

The predicted bond lengths and angles from these calculations are crucial for understanding the nature of the metal-ligand interactions. For instance, shorter metal-oxygen bond lengths generally indicate stronger coordination.

Table 1: Representative Predicted Structural Parameters for a Metal Complex of a Furan-Dicarboxamide Ligand

Parameter Predicted Value Range
Metal-Oxygen (furan) Bond Length (Å) 2.10 - 2.30
Metal-Oxygen (amide) Bond Length (Å) 2.05 - 2.25
O-Metal-O Bite Angle (furan-amide) (°) 80 - 90

Note: The data in this table is illustrative and based on typical values found in computational studies of similar furan-containing amide ligands complexed with transition metals. Exact values for this compound would require specific calculations.

Energetic Considerations and Stability Predictions

Predictive modeling also extends to the energetic aspects of metal complexation. The binding energy of the ligand to the metal ion can be calculated, providing a quantitative measure of the stability of the complex. By comparing the energies of different possible isomers or coordination modes, the most thermodynamically stable structure can be identified.

Furthermore, frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the electronic properties and reactivity of the complex. The HOMO-LUMO energy gap is a key parameter that correlates with the chemical stability and reactivity of the molecule. A larger energy gap suggests higher stability and lower reactivity. In the context of metal complexes, these calculations can help predict the electronic spectra (UV-Vis) of the compounds. researchgate.net

Table 2: Illustrative Calculated Energy Parameters for a Furan-Dicarboxamide Metal Complex

Parameter Illustrative Value
HOMO Energy (eV) -6.5 to -5.5
LUMO Energy (eV) -2.0 to -1.0
HOMO-LUMO Energy Gap (eV) 4.0 to 5.0

Note: These values are representative and serve to illustrate the type of data generated from computational studies on analogous systems. The actual values for this compound complexes would depend on the specific metal ion and the level of theory used in the calculation.

Machine Learning in Ligand Design

More advanced predictive modeling techniques are emerging, including the use of machine learning (ML). researchgate.net These approaches leverage large datasets of known metal-ligand binding affinities to train algorithms that can predict the stability of new, unstudied complexes. researchgate.net For a ligand like this compound, an ML model could potentially screen a wide range of metal ions to predict which would form the most stable complexes, thus accelerating the discovery process. researchgate.net While specific ML models for this compound are not yet reported, the general methodology holds significant promise for future ligand design efforts. researchgate.netnsf.gov

Functional Material Design and Research Applications Derived from N,n Bis Furan 2 Ylmethyl Propanediamide

Molecular Recognition and Sensing Platforms

The architecture of N,N'-bis(furan-2-ylmethyl)propanediamide, featuring two furan-2-ylmethyl groups linked by a propanediamide spacer, provides a versatile scaffold for the development of receptors capable of binding various guest species, including anions, cations, and neutral molecules. The furan (B31954) rings can participate in π-stacking interactions and act as Lewis basic sites, while the amide groups are excellent hydrogen bond donors and acceptors.

Amide-based receptors are a cornerstone of anion recognition chemistry due to the ability of the N-H group to form strong hydrogen bonds with anionic guests. scispace.com The design of this compound, with its two amide functionalities, allows for the potential cooperative binding of anions. The propanediamide linker offers conformational flexibility, enabling the molecule to adopt a suitable conformation to chelate a target anion.

The selectivity of such furan-containing amide receptors can be influenced by several factors. The electron-donating nature of the furan rings can modulate the acidity of the amide N-H protons, thereby affecting the strength of the hydrogen bonds formed with the anion. Research on related amide-based receptors has shown that the introduction of electron-withdrawing or -donating groups can fine-tune the anion binding affinity and selectivity. nih.gov For instance, furan-based fluorescent chemosensors have demonstrated the capability to detect anions like fluoride, where the interaction involves hydrogen bonding and results in a measurable optical response. researchgate.net In systems like diindolylquinoxalines, which also feature N-H hydrogen bond donors, selective recognition of anions such as dihydrogen phosphate (B84403) is achieved through the formation of multiple hydrogen bonds, leading to observable color changes. nih.gov

While specific anion binding studies on this compound are not extensively documented, the principles governing amide-based anion receptors suggest a strong potential for this compound in the selective binding of various anions. scispace.comnih.gov The combination of hydrogen bonding from the amide groups and potential secondary interactions from the furan rings could lead to the development of selective anion sensors.

The furan moieties in this compound, with their ether-like oxygen atoms, can act as coordination sites for metal cations. This interaction, combined with the potential involvement of the amide carbonyl oxygens, makes the compound a candidate for use as a cationophore in ion-selective electrodes (ISEs). Heterocyclic compounds, including furans, are recognized for their potential in sensor applications due to their stability and functionalizability. scispace.comutwente.nl

The development of ISEs for non-clinical applications, such as environmental monitoring, relies on ionophores that exhibit high selectivity for a target cation. Furan-based fluorescent chemosensors have been shown to selectively recognize metal ions like Cr³⁺, where the furan oxygen and another heteroatom coordinate with the metal ion, inducing a change in the sensor's optical properties. researchgate.net Similarly, flexible molecular receptors incorporating furan groups have been developed for the selective recognition of trivalent lanthanide ions like Dy(III). researchgate.net

For an ISE, the ionophore is typically embedded in a polymeric membrane, and the potential difference generated at the membrane-solution interface is measured. utwente.nlnih.gov The selectivity of the electrode is primarily determined by how strongly and selectively the ionophore binds to the target cation compared to other interfering ions. While specific ISEs based on this compound have not been reported, the structural motifs present in the molecule are consistent with those found in effective ionophores for heavy metal and other cations. researchgate.netresearchgate.net The flexible propanediamide linker could allow the two furan rings to orient themselves to form a stable chelate with a cation of a specific size.

Table 1: Examples of Furan-Based Cation Sensors and Their Performance

Sensor TypeTarget CationDetection MethodKey Performance Metric
Fluorescent ChemosensorCr³⁺FluorometricLow Detection Limit (142 nM) researchgate.net
Flexible Molecular ReceptorDy(III)FluorometricLow Detection Limit (6.4 x 10⁻⁸ M) researchgate.net
Ion-Selective ElectrodeMn(II)PotentiometricNernstian slope of 30.17 mV/decade researchgate.net

The recognition of neutral molecules is a more challenging area of supramolecular chemistry that often relies on weaker interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound offers several features that could be exploited for the binding of neutral guest molecules. The two furan rings can act as π-systems for stacking interactions with aromatic guest molecules.

Research on furan-acetylene macrocycles has demonstrated that the furan ring's low aromaticity can lead to significant global ring current effects, influencing their electronic and optical properties. nih.govresearchgate.net These macrocycles can be considered models for host-guest chemistry, where the cavity can encapsulate neutral molecules. Hydrogen-bonded aromatic amide macrocycles have also been explored for their host-guest complexation properties and applications in molecular recognition. rsc.org

While direct studies on the neutral molecule binding capabilities of this compound are not available, the presence of both hydrogen bonding sites and aromatic rings suggests its potential as a receptor for complementary neutral molecules. For example, it could potentially bind to molecules that can form hydrogen bonds with its amide groups while also engaging in π-stacking with its furan rings.

Adsorption and Separation Technologies

The ability of this compound to interact with various molecules through hydrogen bonding and other non-covalent interactions makes it a candidate for incorporation into materials designed for adsorption and separation processes. When immobilized onto a solid support or used as a building block for a porous polymer, it can create a functional surface capable of selectively capturing target molecules from a mixture.

The removal of organic pollutants from water is a critical environmental challenge. Adsorbent materials are widely used for this purpose, and their effectiveness depends on their affinity for the target pollutants. Furan and phenolic compounds are common water pollutants originating from industrial processes and biomass processing. nih.govnih.gov

Materials containing furan moieties have been investigated for their potential to adsorb such pollutants. For example, activated carbon is effective in removing furan and phenolic compounds from aqueous solutions through adsorption. nih.govnih.gov The performance of adsorptive resins in removing furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) from glucose solutions has also been studied, with high surface area being a key factor for effective adsorption. utwente.nl

Polymers and resins functionalized with groups capable of hydrogen bonding and π-π interactions are expected to show enhanced adsorption for aromatic and phenolic pollutants. The this compound molecule, with its amide and furan groups, could be a valuable component in such adsorbent materials. When incorporated into a polymer matrix, the amide groups could form hydrogen bonds with phenolic hydroxyl groups, while the furan rings could engage in π-π stacking with the aromatic rings of the pollutants, leading to their selective removal from water.

Table 2: Adsorption Capacities of Different Materials for Phenolic Compounds

Adsorbent MaterialPollutantAdsorption Capacity (mg/g)Reference
Activated Tire Pyrolysis CharPhenol> 100 mdpi.com
Activated Tire Pyrolysis Char4-Cresol> 150 mdpi.com
Activated Tire Pyrolysis Char4-Chlorophenol> 200 mdpi.com
Activated CarbonFurfuralVaries with conditions nih.gov
Activated CarbonPhenolVaries with conditions nih.gov

Porous materials are of great interest for gas sorption applications, including the capture of carbon dioxide (CO₂) and the storage of fuels like hydrogen and methane. rsc.orgrsc.orgchemistryworld.com The interaction between the gas molecules and the surface of the porous material determines the sorption capacity and selectivity.

Furan-based materials have been explored for CO₂ capture. For instance, 2,5-furan-bis(iminoguanidine) has been designed as a biomass-derived sorbent for CO₂ from the air. rsc.org Metal-organic frameworks (MOFs), which are crystalline porous materials, can be functionalized to enhance their CO₂ capture capabilities. nih.govresearchgate.net The introduction of amine groups, similar to the amide groups in this compound, into MOFs has been shown to significantly improve their CO₂ uptake, even in the presence of humidity. nih.gov

Porous organic polymers (POPs) built from heteroatomic aromatic units like furan are also promising for gas storage. rsc.org The properties of these materials, such as surface area and pore size, can be tuned by selecting the appropriate building blocks. The structure of this compound, with its rigid furan units and flexible linker, could be exploited in the synthesis of porous polymers. The amide groups within the polymer network could provide specific interaction sites for CO₂, enhancing the material's selectivity for this gas over others like nitrogen. Furan-based polyesters have also been investigated for their gas barrier properties, which are relevant to gas separation and storage applications. researchgate.net

Table 3: CO₂ Sorption Capacities of Selected Porous Materials

MaterialCO₂ Uptake (mmol/g)ConditionsReference
IRMOF-74-III-CH₂NH₂3.2800 Torr nih.gov
MOF-17733.535 bar, 298 K researchgate.net
HKUST-1 (Cu-MOF)4.161 bar, 298 K researchgate.net
Furan-based PolyestersLow PermeabilityNot specified researchgate.net

Catalytic Applications of this compound-Metal Complexes

The structure of this compound, featuring two furan rings and two amide groups, suggests its potential as a multidentate ligand for coordinating with metal ions. The nitrogen and oxygen atoms could serve as donor sites, forming stable chelate structures with various transition metals. Such metal complexes are often explored for their catalytic activities. However, a thorough review of scientific databases reveals a lack of specific studies on the synthesis and catalytic use of metal complexes derived from this particular ligand.

Homogeneous Catalysis

There are currently no published studies detailing the use of this compound-metal complexes as homogeneous catalysts. While related furan-containing ligands and bidentate amide systems have been investigated in catalysis, research has not yet extended to this specific compound. upenn.edusci-hub.se The potential for such complexes in reactions like cross-coupling, oxidation, or polymerization remains a hypothetical area for future investigation.

Heterogeneous Catalysis using Derived Materials

In the field of heterogeneous catalysis, ligands are often anchored to solid supports to enhance catalyst stability and recyclability. One could envision immobilizing this compound or its metal complexes onto materials like silica, alumina, or polymers. nih.govrsc.org These supported catalysts could then be applied in various chemical transformations. Nevertheless, there is no available literature reporting the synthesis or application of such heterogeneous catalysts derived from this compound. Research on heterogeneous catalysis with furan derivatives has typically focused on the conversion of furans into other valuable chemicals rather than using furan-based ligands. upenn.edunih.gov

Optoelectronic and Photonic Material Development

Furan-containing polymers and conjugated systems are of interest in materials science for their potential optoelectronic and photonic properties, stemming from the electron-rich nature of the furan ring. rsc.orgiaea.org These properties are highly dependent on the molecular structure, specifically the extent of π-conjugation.

For this compound, the methylene (B1212753) (-CH2-) groups separating the furan rings from the central propanediamide core interrupt the π-conjugation pathway. This separation would likely prevent any significant long-range electronic communication between the furan moieties. Consequently, the molecule itself is not expected to exhibit the characteristic properties of a conjugated system, such as a low energy band gap or significant charge carrier mobility, which are crucial for many optoelectronic applications. rsc.orgresearchgate.net While polymers could potentially be synthesized from this diamide (B1670390), no research has been published on their optoelectronic or photonic properties. Studies on related furan-based materials have explored other structural motifs to achieve desired electronic behavior. iaea.orgresearchgate.net

Smart Materials and Responsive Systems for Controlled Release

The furan group is well-known for its ability to participate in reversible Diels-Alder reactions, a chemical transformation often exploited in the design of "smart" materials, such as self-healing polymers and thermally responsive systems. researchgate.net The reaction typically involves the furan ring acting as a diene and reacting with a dienophile (like a maleimide) to form a cycloadduct. This bond can be broken with heat and reformed upon cooling, allowing for a controllable, reversible cross-linking mechanism.

Although this compound contains two furan rings, making it a theoretical candidate for incorporation into such responsive polymer networks, there are no specific studies demonstrating its use for this purpose. The development of furan-containing responsive materials has been documented, but these studies utilize different furan-based monomers or polymers. researchgate.netbohrium.com The potential application of this compound in controlled release systems, where the reversible Diels-Alder reaction could be used to trap and then release a payload based on a thermal stimulus, remains an unexplored area of research.

Chemical Modification and Derivative Synthesis of N,n Bis Furan 2 Ylmethyl Propanediamide

Alkylation and Acylation Strategies on Amide Nitrogen Atoms

The secondary amide protons of N,N'-bis(furan-2-ylmethyl)propanediamide can be substituted through alkylation or acylation reactions, though this requires careful selection of reaction conditions due to the lower nucleophilicity of amide nitrogens compared to amines.

Alkylation: N-alkylation of the amide nitrogens typically involves deprotonation with a strong base to form an amidate anion, which then acts as a nucleophile towards an alkylating agent. Common bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) introduces the alkyl group. The reaction must be carried out under inert conditions to prevent side reactions involving moisture.

Acylation: N-acylation introduces a third carbonyl group, forming a triacyl-amine derivative. This transformation generally requires activation of the acylating agent, such as an acyl chloride or anhydride (B1165640), and is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine. jove.com The acylation of amides is less common than that of amines but can be achieved under forcing conditions. organic-chemistry.orgfishersci.it For instance, reacting the parent diamide (B1670390) with a strong base followed by an acyl chloride can yield the N-acylated product. researchgate.net

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Secondary Amides
TransformationReagentsBaseSolventTypical Conditions
N-AlkylationAlkyl Halide (R-X)NaH, KOtBuTHF, DMF0 °C to room temp.
N-AcylationAcyl Chloride (RCOCl)Pyridine, Et3NCH2Cl2, TolueneRoom temp. to reflux
N-AcylationAcid Anhydride ((RCO)2O)DMAP (cat.), PyridineCH2Cl2Room temp. to reflux

This table presents generalized conditions and would require optimization for the specific substrate.

Functionalization of Furan (B31954) Rings for Enhanced Reactivity or Properties

The two furan rings are electron-rich aromatic systems and represent the most reactive sites for modification, particularly for electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on Furan

Furan is significantly more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the C2 (α) position. pearson.compearson.comquora.comquora.com In this compound, the C2 position of each furan ring is already substituted with the methylene (B1212753) group. Therefore, electrophilic substitution will be directed to the vacant C5 position, which is the other α-position.

Common electrophilic aromatic substitution reactions applicable to the furan rings include:

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the furan ring at the C5 position. It typically employs an acid chloride or anhydride with a Lewis acid catalyst. youtube.comkhanacademy.orgyoutube.comnih.gov Due to the high reactivity of furan, milder catalysts such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) are often preferred over aluminum chloride (AlCl₃) to avoid polymerization. rsc.org

Vilsmeier-Haack Reaction: This reaction is a mild method for formylating electron-rich aromatic rings. wikipedia.org Using a Vilsmeier reagent, generated from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), a formyl group (-CHO) can be introduced at the C5 position of the furan rings. researchgate.netacs.orgjk-sci.comijpcbs.com This aldehyde functionality can then serve as a handle for further synthetic transformations.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like THF or CCl₄. The reaction is typically rapid and highly selective for the C5 position, providing key intermediates for cross-coupling reactions.

Table 2: Electrophilic Aromatic Substitution Reactions on the Furan Rings
ReactionElectrophile SourceCatalyst/ConditionsProduct (Substituent at C5)
Friedel-Crafts AcylationRCOCl / (RCO)₂OBF₃·OEt₂, SnCl₄Acyl group (-COR)
Vilsmeier-HaackPOCl₃ / DMF0 °C to room temp.Formyl group (-CHO)
BrominationN-Bromosuccinimide (NBS)THF, darkBromo group (-Br)
NitrationAcetyl nitrate (B79036)Acetic anhydride, low temp.Nitro group (-NO₂)

Cross-Coupling Reactions at Furan C2/C5 Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this chemistry, the furan ring must first be functionalized with a leaving group, typically a halide (Br or I) introduced at the C5 position via electrophilic halogenation as described above.

Suzuki-Miyaura Coupling: This reaction couples the 5-halofuran derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.comrsc.org This method is highly versatile for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the C5 position, significantly expanding the structural diversity of the molecule. nih.gov

Heck Coupling: The 5-halofuran derivative can be coupled with an alkene using a palladium catalyst and a base to form a new carbon-carbon double bond at the C5 position. researchgate.netacs.orgnih.gov This allows for the introduction of vinyl-type side chains.

Stille Coupling: This reaction involves the coupling of the 5-halofuran with an organostannane reagent (R-SnBu₃) catalyzed by palladium. It offers another effective route for C-C bond formation.

Sonogashira Coupling: This involves the coupling of a 5-halofuran with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl substituent. acs.org

Table 3: Cross-Coupling Reactions on 5-Halo-Furan Derivatives
ReactionCoupling PartnerCatalyst SystemTypical Base
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₂CO₃
HeckAlkenePd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃
StilleR-SnBu₃Pd(PPh₃)₄-
SonogashiraTerminal AlkynePd(PPh₃)₄, CuIEt₃N, Piperidine

Modifications to the Propanediamide Backbone

The central propanediamide linker can be modified by starting the synthesis from substituted malonic acid derivatives instead of malonic acid itself. The standard synthesis of this compound involves the condensation of two equivalents of furfurylamine (B118560) with malonic acid or its activated derivatives (e.g., malonyl chloride).

Table 4: Backbone Modification via Substituted Malonyl Chlorides
Starting Material (Acid Chloride)Resulting Backbone Structure
Malonyl chloride-NH-CO-CH₂-CO-NH-
2-Methylmalonyl chloride-NH-CO-CH(CH₃)-CO-NH-
2-Ethylmalonyl chloride-NH-CO-CH(C₂H₅)-CO-NH-
2,2-Dimethylmalonyl chloride-NH-CO-C(CH₃)₂-CO-NH-
2-Phenylmalonyl chloride-NH-CO-CH(Ph)-CO-NH-

Synthesis of Polymeric and Oligomeric Derivatives

The bifunctional nature of this compound, with its two furan rings, makes it an attractive monomer for polymerization. mdpi.comnih.govdtic.milresearchgate.net

Diels-Alder Polymerization: The furan rings can act as dienes in Diels-Alder reactions with suitable dienophiles. capes.gov.brmdpi.com A common strategy for creating cross-linked polymers is to react the difunctional furan monomer with a bifunctional maleimide (B117702) (a bismaleimide). mdpi.comresearchgate.net Upon heating, the furan and maleimide units undergo a [4+2] cycloaddition to form a polymer network. nih.gov A key feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility. At higher temperatures, the reverse (retro-Diels-Alder) reaction occurs, breaking the cross-links. This property can be exploited to create self-healing or re-processable thermoset materials.

Linear Polymer Synthesis: Linear polymers can be synthesized through step-growth polymerization if the monomer is appropriately functionalized. For example, if the C5 positions of both furan rings are di-halogenated, polycondensation via repeated cross-coupling reactions (e.g., Suzuki coupling with a diboronic acid) could yield conjugated polymers. Direct C-H arylation polymerization is another modern technique that could be applied to synthesize furan-based conjugated polymers. rsc.org

Table 5: Polymerization Strategies
Polymerization TypeMonomersResulting Polymer TypeKey Reaction
Diels-AlderThis compound + BismaleimideCross-linked Network (Thermoset)[4+2] Cycloaddition
Suzuki PolycondensationN,N'-bis(5-bromo-furan-2-ylmethyl)propanediamide + Aryl-diboronic acidLinear Conjugated PolymerSuzuki Coupling

Stereoselective Synthesis of Chiral Derivatives and Their Characterization

Introducing chirality into the structure of this compound can be achieved through several asymmetric synthesis strategies. rsc.orgchemrxiv.org

One approach is to modify the propanediamide backbone using a chiral, C2-symmetric malonic acid derivative. Such starting materials can be prepared through established methods in asymmetric synthesis, allowing for the construction of a chiral linker between the two furan-containing arms.

Alternatively, asymmetric reactions can be performed on the furan rings themselves. For example, an asymmetric Michael addition using a silyloxyfuran and a chiral catalyst could introduce a chiral center. rsc.org The synthesis of chiral enamides followed by a stereoselective reaction is another potential route. nih.govnih.gov Furthermore, if a prochiral ketone is introduced at the C5 position via Friedel-Crafts acylation, its asymmetric reduction could yield a chiral alcohol.

The synthesis of chiral 1,2-diamines and their derivatives is a well-established field, and similar principles could be applied to the synthesis of chiral propanediamide structures. rsc.org Catalytic asymmetric methods often provide the most efficient route to high enantiomeric purity. nih.govacs.orgnih.gov

Characterization of Chiral Derivatives: Once synthesized, the stereochemical purity of the chiral derivatives must be confirmed. The enantiomeric excess (e.e.) is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or through NMR spectroscopy with chiral solvating agents or chiral shift reagents. The optical activity of the enantiomerically enriched or pure compounds is measured using polarimetry to determine the specific rotation. Circular Dichroism (CD) spectroscopy can provide further information on the absolute configuration and conformational properties of the chiral molecule in solution.

Table 6: Approaches for Stereoselective Synthesis
StrategyPoint of Chirality IntroductionMethod
Chiral BackbonePropanediamide linkerUse of a C2-symmetric chiral malonic acid derivative
Chiral Side ChainSubstituent on the furan ringAsymmetric reduction of a C5-acyl group
Chiral Ring PositionCarbon atom of the furan ringAsymmetric cycloaddition or Michael reaction

Emerging Research Frontiers and Future Perspectives on N,n Bis Furan 2 Ylmethyl Propanediamide Chemistry

Integration with Advanced Manufacturing Techniques (e.g., 3D printing of N,N'-bis(furan-2-ylmethyl)propanediamide-based materials)

Advanced manufacturing, particularly additive manufacturing or 3D printing, demands materials with highly tunable properties. Furan-based resins are already recognized for their excellent thermal stability, chemical resistance, and low fire hazard, making them valuable in producing specialty composites and molds. researchgate.net The integration of furan (B31954) structures into 3D printing is an active area of research. For instance, furan-based methacrylate (B99206) oligomers have been successfully synthesized and used as resins in stereolithography to produce non-cytotoxic, 3D-printed objects with adjustable mechanical properties.

The unique diamide (B1670390) structure of this compound could be leveraged as a novel monomer or cross-linking agent in photocurable resins for 3D printing. The two furan rings offer sites for polymerization or cross-linking, potentially through Diels-Alder reactions, while the central amide groups can introduce specific hydrogen-bonding interactions to control the mechanical properties of the final printed object. Future research could focus on formulating resins where this compound improves layer-to-layer adhesion, enhances thermal stability, or allows for the creation of 4D-printed objects that change shape in response to stimuli.

Table 1: Hypothetical Comparison of 3D Printing Resins

PropertyStandard Acrylate ResinFuran-Methacrylate ResinProposed Diamide-Furan Resin
Primary Monomer Source PetroleumPartial Bio-basedHigh Bio-based Content
Key Functional Group AcrylateFuran, MethacrylateFuran, Amide
Potential Curing Mechanism Radical PolymerizationRadical PolymerizationRadical Polymerization, Diels-Alder Cross-linking
Expected Tensile Strength ModerateModerate to HighHigh (tunable via H-bonding)
Expected Thermal Stability Low to ModerateHighVery High
Special Feature Fast CuringChemical ResistanceSelf-Healing Potential, Enhanced Adhesion

Exploration of Bio-Inspired Architectures and Biomimetic Systems

Nature utilizes specific, non-covalent interactions like hydrogen bonding to construct complex, functional architectures from simple molecular building blocks. nih.gov The amide and furan moieties in this compound are prime candidates for designing bio-inspired, self-assembling systems. Research on furan-based polyamides has revealed that the oxygen heteroatom in the furan ring can act as a hydrogen bond acceptor. researchgate.netresearchgate.net This can lead to the formation of intramolecular hydrogen bonds with nearby amide protons, a phenomenon that competes with the intermolecular hydrogen bonding that typically drives crystallization in traditional polyamides like nylon. researchgate.netstanford.edu

This competition between intra- and intermolecular bonding provides a powerful design tool. By modifying the linker between the furan and amide groups, it may be possible to program the self-assembly of this compound derivatives into specific nanostructures, mimicking the beta-sheets found in proteins or amyloid fibrils. nih.govresearchgate.net Such controlled self-assembly could be used to create novel hydrogels for cell scaffolding, ordered thin films for electronics, or responsive materials. Furthermore, the reversible nature of the Diels-Alder reaction involving the furan ring is already being exploited to create bio-inspired self-healing polymers. researchgate.net

Table 2: Hydrogen Bonding Interactions in Furan-Amide Systems

Interaction TypeDescriptionGoverning FactorPotential Impact on Material Properties
Intermolecular (Amide-Amide) Classic hydrogen bond between the N-H of one chain and the C=O of an adjacent chain.Chain packing, steric hindrance.Promotes crystallinity, high melting point, and mechanical strength.
Intramolecular (Amide-Furan) Hydrogen bond between an amide N-H and the oxygen atom of a furan ring on the same molecule. researchgate.netstanford.eduMolecular geometry, chain conformation ("bent" vs. "linear"). stanford.eduReduces crystallinity, leads to amorphous materials, lowers melting point. stanford.edursc.org
Intermolecular (Amide-Furan) Hydrogen bond between an amide N-H and the furan oxygen of an adjacent chain.Chain alignment and proximity.May contribute to stabilizing specific polymer network structures.

High-Throughput Screening Methodologies for New Functions and Applications

The structural diversity of furan chemistry presents a vast chemical space to explore for new functions. High-throughput screening (HTS) offers a rapid and efficient methodology for testing large libraries of compounds for specific activities. Furan derivatives have been noted for a wide range of biological activities, inspiring chemists to create novel agents. researchgate.net HTS platforms have been successfully used to screen thousands of compounds to identify new molecules with desired properties.

A forward-looking research program could involve synthesizing a library of derivatives based on the this compound scaffold, varying the linker length and substituting the furan rings. This library could then be subjected to HTS to discover new functions. For example, screens could identify candidates with potent and selective antimicrobial properties, catalysts for specific chemical transformations, or molecules capable of acting as chemosensors by changing their optical properties upon binding to specific metal ions.

Table 3: Hypothetical High-Throughput Screening (HTS) Protocol for a Furan-Diamide Library

Screening TargetAssay PrincipleLibrary SourceParameters MeasuredPotential Application
Antimicrobial Activity Microplate-based broth microdilution assay against bacterial strains (e.g., S. aureus, E. coli).Combinatorial library of N,N'-bis(furan-2-ylmethyl)alkyldiamides.Minimum Inhibitory Concentration (MIC), optical density.New antibiotics, antimicrobial coatings.
Catalytic Activity Fluorogenic assay measuring the rate of a model reaction (e.g., ester hydrolysis).Library with varied metal-coordinating substituents on the furan rings.Fluorescence intensity over time, reaction rate constant.Novel industrial biocatalysts.
Chelation/Sensing Spectroscopic titration with various metal ions.Library of diamides with chromophores attached to the furan rings.Changes in UV-Vis absorption or fluorescence emission.Environmental monitoring, heavy metal detection.

Bridging Fundamental Research with Potential Technological Advancements in Material Science

The journey from a novel molecule to a technologically advanced material is built upon a foundation of fundamental research. For this compound, this journey begins with optimizing its synthesis from bio-based precursors like furfurylamine (B118560). researchgate.net Understanding its fundamental properties—such as solubility, thermal stability, and crystalline structure—is the critical first step.

The next stage involves investigating its reactivity. Detailed studies of its polymerization behavior, its participation in Diels-Alder reactions, and the thermodynamics of its hydrogen-bonding interactions are essential. researchgate.net For example, molecular dynamics simulations could predict how the molecule's conformation affects its ability to form crystalline domains, guiding the synthesis of derivatives with superior mechanical properties. stanford.edu This fundamental knowledge directly enables the technological advancements discussed previously. A deep understanding of its self-assembly (Section 9.2) is required to design a hydrogel for tissue engineering, just as precise knowledge of its curing chemistry (Section 9.1) is needed to formulate a high-performance 3D printing resin. The development of semicrystalline furanic polyamides with high melting temperatures is a testament to how overcoming fundamental challenges, such as the amorphous nature of many furan polymers, can lead to materials with properties comparable to commercial engineering plastics. stanford.edu

Challenges and Opportunities in the Field of Amide-Furan Chemistry for Next-Generation Functional Systems

The development of functional systems based on amide-furan chemistry, including this compound, is filled with both significant challenges and compelling opportunities.

The primary challenges stem from the inherent chemistry of the furan ring. Furan derivatives can be sensitive to acidic conditions and susceptible to intermolecular condensation and side-reactions, which can complicate synthesis, purification, and polymerization. mdpi.com In the context of polyamides, the furan ring's tendency to form intramolecular hydrogen bonds can disrupt the regular, strength-imparting intermolecular bonds that characterize traditional polyamides, often resulting in amorphous materials with lower-than-expected thermal and mechanical properties. stanford.edursc.org

Despite these hurdles, the opportunities are immense. The ability to source these monomers from renewable, non-food biomass is a major driver for sustainability. patsnap.com The unique structure of the furan ring offers a pathway to novel material properties that are not accessible with purely petrochemical building blocks. This includes creating polymers with advanced functionalities such as self-healing capabilities, specific catalytic activities, or programmed bio-inspired architectures. The successful synthesis of high-performance, semicrystalline furanic polyamides demonstrates that these challenges can be overcome through rational molecular design, paving the way for a new generation of sustainable, high-performance materials. stanford.edu

Table 4: Summary of Challenges and Opportunities in Amide-Furan Chemistry

CategoryDescription
Challenges Chemical Instability: Furan rings can be sensitive to acid and prone to side-reactions and polymerization during synthesis and processing. mdpi.com
Control of Polymer Architecture: The unique geometry and hydrogen-bonding capabilities of the furan ring make achieving high crystallinity and predictable properties in polyamides difficult. researchgate.netrsc.org
Processing and Scale-Up: Developing cost-effective and scalable processes for high-purity furan-amide monomers and polymers remains a hurdle.
Opportunities Sustainability: Monomers can be derived from abundant, renewable lignocellulosic biomass, reducing reliance on fossil fuels. patsnap.com
Novel Functionality: The unique electronics and reactivity of the furan ring enable new material properties, such as reversible cross-linking for self-healing and tunable hydrogen bonding. stanford.eduresearchgate.net
High-Performance Materials: Potential to create bio-based engineering plastics, composites, and functional coatings with excellent thermal and chemical resistance. patsnap.comresearchgate.net

Q & A

Q. What are the established synthetic routes for N,N'-bis(furan-2-ylmethyl)propanediamide, and how do reaction conditions influence yield and purity?

this compound is synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis can enhance reaction efficiency compared to conventional heating, reducing reaction times from hours to minutes while maintaining high yields (~80–85%) . Key variables include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of furfurylamine to propanediamide precursors. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted amines or oligomers .

Q. Which spectroscopic techniques are most effective for characterizing the ligand coordination and structure of metal complexes derived from this compound?

  • Infrared (IR) spectroscopy : Identifies shifts in C=O and N–H stretching frequencies (e.g., C=O at ~1650–1680 cm⁻¹) to confirm ligand coordination via the amide oxygen .
  • UV-Vis spectroscopy : Detects d-d transitions in Co(II) or Ni(II) complexes (e.g., Ni(II) complexes show bands at ~400–500 nm) to infer octahedral or square-planar geometries .
  • ¹H/¹³C NMR : Resolves furan ring protons (δ ~6.2–7.4 ppm) and methylene bridges (δ ~4.0–4.5 ppm) to confirm substitution patterns .

Q. How is the antimicrobial activity of this compound and its metal complexes evaluated in academic research?

Antimicrobial efficacy is tested using the disk diffusion method against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Metal complexes often show enhanced activity due to increased lipophilicity, which improves cell membrane penetration. For example, Co(II) complexes exhibit larger inhibition zones (15–20 mm) compared to the free ligand (8–10 mm) . Minimum inhibitory concentration (MIC) assays further quantify potency, with values typically ranging from 25–100 µg/mL for active complexes .

Advanced Research Questions

Q. How can polymorphic forms of this compound derivatives be identified and structurally resolved?

Polymorphism is characterized using:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves differences in molecular packing (e.g., monoclinic vs. tetragonal symmetry) and hydrogen-bonding networks (N–H⋯O interactions) .
  • Differential Scanning Calorimetry (DSC) : Detects thermal events (e.g., melting points varying by 10–15°C between polymorphs) .
  • Powder X-ray Diffraction (PXRD) : Distinguishes polymorphs via unique diffraction patterns (e.g., peak splitting at 2θ ~15–20°) .
    For example, two polymorphs of a related propanediamide derivative were resolved using SHELXT/SHELXL, revealing distinct n-propyl group orientations and lattice energies .

Q. What methodologies are employed to analyze the electrical conductivity of metal complexes derived from this ligand?

Solid-state conductivity is measured using a four-probe technique across a temperature range (25–150°C). Semiconducting behavior is indicated by increasing conductivity with temperature (activation energy ~0.5–1.0 eV). For instance, Ni(II) complexes show conductivity values of ~10⁻⁶ S/cm, attributed to charge transfer via π-stacking of furan rings . Impedance spectroscopy further quantifies ionic/electronic contributions to conductivity .

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~3–4 eV) correlate with redox activity and ligand-to-metal charge transfer .
  • Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., amide oxygen as a high-electron-density region) .
  • Docking studies : Simulate interactions with biological targets (e.g., DNA gyrase) to rationalize antimicrobial mechanisms .

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